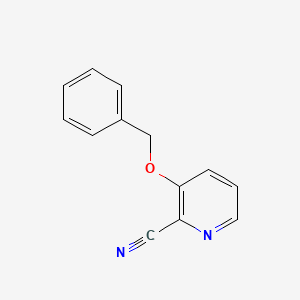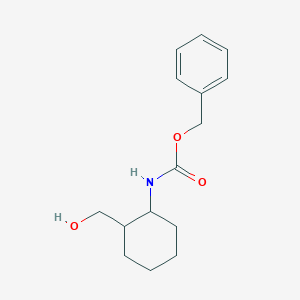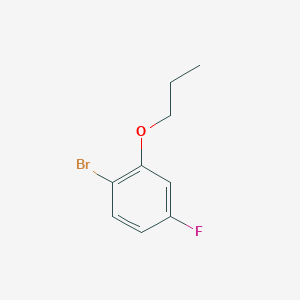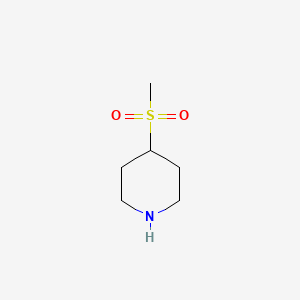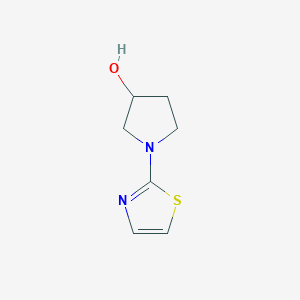
1-(Thiazol-2-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(Thiazol-2-yl)pyrrolidin-3-ol is a heterocyclic molecule that incorporates both thiazole and pyrrolidine rings. This structure is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, which can contribute to the compound's electronic and chemical properties. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is known for its presence in many biologically active molecules.
Synthesis Analysis
The synthesis of related thiazole-containing compounds has been explored in several studies. For instance, the synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines was achieved through a one-pot multicomponent cascade reaction under solvent-free conditions, which efficiently utilized all reactants and formed multiple bonds and rings . Another study reported the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a cyclization reaction, yielding high product percentages . Additionally, a facile approach to synthesize highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole frameworks was accomplished by reacting pyrrolidines with benzoylisothiocyanate followed by sequential reaction with alpha-bromo ketones .
Molecular Structure Analysis
The molecular structure of thiazole-containing compounds can exhibit dynamic tautomerism and divalent N(I) character, as demonstrated in a study of N-(pyridin-2-yl)thiazol-2-amine . The study also highlighted the competition between thiazole and pyridine groups to accommodate the tautomeric hydrogen. In another study, the importance of intramolecular OH⋯N hydrogen bonding in the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species was emphasized, which could be relevant to the structural analysis of this compound .
Chemical Reactions Analysis
The reactivity of thiazole-containing compounds can vary depending on the functional groups present. For example, 4-(pyridin-2-yl)thiazol-2-yl thioglycosides have been used as bidentate ligands for oligosaccharide synthesis, demonstrating the ability to act as glycosyl donors or be deactivated by complexation with palladium(II) bromide . Cycloadditions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles have also been explored, with the behavior of these compounds in reactions with electron-deficient alkenes and alkynes partially explained by Frontier MO theory .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure and the presence of functional groups. For instance, the resonance energy transfer study on a terpolymer containing a 2-(pyridine-2-yl)thiazole donor-type ligand showed efficient energy transfer, indicating the potential for applications in materials science . The antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was investigated, revealing promising activity against certain bacterial strains, which suggests the importance of the thiazole moiety in biological applications . Additionally, the antioxidant potential of new thiazole, pyridine, and pyrazole derivatives was evaluated, with some compounds showing significant activity, further demonstrating the versatility of thiazole-containing compounds .
Applications De Recherche Scientifique
Activité anticonvulsivante
Une série de nouveaux dérivés de la 1-(thiazol-2-yl)pyrrolidin-2-one a été synthétisée et évaluée pour son activité anticonvulsivante . L'activité a été établie dans trois modèles de crises : PTZ, picrotoxine et MES . Le composé le plus actif de la série était la 1-(4-(naphtalène-2-yl)thiazol-2-yl)pyrrolidin-2-one .
Propriétés neuroprotectrices
Les dérivés du thiazole, notamment la 1-(thiazol-2-yl)pyrrolidin-3-ol, ont été étudiés pour leurs propriétés neuroprotectrices . Ces composés ont montré un potentiel dans le traitement de maladies neurologiques telles que la maladie de Parkinson .
Activité antimicrobienne
Les thiazoles, notamment la this compound, se sont avérés avoir diverses activités biologiques, notamment des propriétés antimicrobiennes . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens.
Activité antifongique
En plus de leurs propriétés antimicrobiennes, les thiazoles ont également démontré une activité antifongique . Cela suggère qu'ils pourraient être utilisés dans le développement de médicaments antifongiques.
Activité antivirale
Les thiazoles se sont avérés avoir des propriétés antivirales . Cela suggère que la this compound et ses dérivés pourraient potentiellement être utilisés dans le développement de médicaments antiviraux.
Activités anti-inflammatoires et analgésiques
Les dérivés du thiazole ont montré des activités analgésiques et anti-inflammatoires significatives . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments contre la douleur et anti-inflammatoires.
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole-based pyrrolidinones, have been reported to exhibit anticonvulsant activity .
Mode of Action
It’s worth noting that thiazole-based compounds have been reported to interact with various biological targets, leading to different biological responses .
Result of Action
Related compounds have shown potential in the treatment of conditions like epilepsy .
Analyse Biochimique
Biochemical Properties
1-(Thiazol-2-yl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known for its ability to participate in electron delocalization, which can affect enzyme catalysis and protein binding . Additionally, the pyrrolidine ring’s non-planarity allows for unique stereochemical interactions with biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
This compound has been observed to impact various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring’s electron-rich nature allows it to form stable complexes with metal ions and other cofactors, which can modulate enzyme activity . Additionally, the pyrrolidine ring’s flexibility enables it to fit into enzyme active sites, either inhibiting or activating their function . These interactions can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance certain biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular homeostasis and induction of apoptosis . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering metabolite levels . For example, it has been shown to interact with enzymes involved in oxidative stress responses, thereby affecting the cellular redox state . These interactions can have downstream effects on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is essential for elucidating its precise mechanism of action.
Propriétés
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c10-6-1-3-9(5-6)7-8-2-4-11-7/h2,4,6,10H,1,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDKZPWIKHNPNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






